Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-
Description
The compound Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- features a brominated phenyl ring substituted at the 3-position with a morpholinylmethyl group attached via an acetamide linkage. This structural motif combines the electron-withdrawing bromine atom with the morpholine ring, a heterocycle known for enhancing solubility and bioavailability.
Properties
CAS No. |
649740-12-5 |
|---|---|
Molecular Formula |
C13H17BrN2O2 |
Molecular Weight |
313.19 g/mol |
IUPAC Name |
N-[(3-bromophenyl)-morpholin-4-ylmethyl]acetamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-10(17)15-13(16-5-7-18-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13H,5-8H2,1H3,(H,15,17) |
InChI Key |
JORNCWGJJVFBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)Br)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the acetylation of m-bromoaniline with acetic anhydride. The process can be summarized as follows:
Mixing: m-Bromoaniline is mixed with acetic acid.
Addition: Acetic anhydride is slowly added to the mixture.
Reflux Reaction: The mixture is refluxed for 0.5 hours.
Cooling: The reaction mixture is allowed to cool for 0.5 hours.
Crystallization: The mixture is poured into ice water, and the precipitated crystals are filtered.
Recrystallization: The product is recrystallized from ethanol to obtain pure Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce bromophenyl alcohols.
Scientific Research Applications
Scientific Research Applications
Pharmacological Research:
- This compound has been studied for its potential as a therapeutic agent targeting various diseases. Its structure allows it to interact with biological receptors, making it a candidate for drug development aimed at conditions such as cancer and neurodegenerative diseases.
Imaging Techniques:
- A related compound, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide, has been evaluated for use in positron emission tomography (PET) imaging. Studies indicate that it exhibits high affinity for sigma receptors, which are implicated in tumor biology. This suggests that acetamide derivatives can be utilized as imaging agents to assess tumor proliferation and receptor activity in vivo .
Biological Activity:
- Research has shown that compounds similar to acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-, may possess antimicrobial properties. They are being investigated for their effectiveness against various pathogens, potentially leading to new antimicrobial therapies.
Case Studies and Findings
Case Study 1: Tumor Imaging
- A biodistribution study using [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide demonstrated its utility in differentiating tumor uptake from background tissue in animal models. The study highlighted the compound's potential as a selective imaging agent for breast cancer, outperforming traditional imaging agents like [(18)F]FDG .
Case Study 2: Drug Development
Mechanism of Action
The mechanism of action of Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The morpholinylmethyl group enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylacetamides with Heterocyclic Moieties
N-(4-Bromophenyl)acetamide ()
- Key Differences : Absence of the morpholinylmethyl group reduces steric bulk and polarity.
- Crystallographic Data : Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in other derivatives) and Br–C distances (1.8907 Å) are comparable but slightly shorter than in analogs like N-(3-chloro-4-fluorophenyl)acetamide .
- Applications : Marketed as a chemical intermediate (), highlighting commercial relevance.
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide ()
- Structure: Morpholine attached to a phenyl ring via a phenoxy linkage.
- Key Differences : The morpholine is directly linked to the phenyl ring rather than through a methylene bridge.
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide ()
- Structure : Incorporates a triazole-thioether group instead of morpholine.
Morpholine-Containing Acetamides
N-[[(5R)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide ()
- Structure: Combines morpholine with an oxazolidinone ring.
N-4'-fluorobenzyl-4-(3-bromophenyl)acetamide ()
- Structure : Fluorobenzyl group instead of morpholinylmethyl.
- Applications: Radiolabeled with ¹⁸F for tumor imaging, suggesting the bromophenyl-morpholine analog could be adapted for diagnostic use .
UCM924 ()
- Structure: MT2 receptor partial agonist with a bromophenyl-fluorophenylaminoethyl chain.
- Key Differences : Lack of morpholine but demonstrates how bromophenyl groups can modulate receptor binding (e.g., neuropathic pain relief) .
[¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ()
Physicochemical and Structural Analysis
Table 1: Structural and Functional Comparisons
Key Observations:
- Morpholine Impact: The morpholinylmethyl group in the target compound likely improves water solubility compared to non-morpholine analogs like N-(4-bromophenyl)acetamide.
- Bromine vs. Fluorine : Bromine’s larger atomic radius may enhance lipophilicity and receptor binding compared to fluorine-substituted analogs ().
Biological Activity
Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]- is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : N-[(3-bromophenyl)-4-morpholinylmethyl]acetamide
- Molecular Formula : C13H16BrN2O
- Molecular Weight : 296.19 g/mol
Biological Activity Overview
Acetamide derivatives are known for their diverse biological activities, including antimicrobial, analgesic, and anticancer properties. The specific compound in focus, N-[(3-bromophenyl)-4-morpholinylmethyl]acetamide, exhibits notable interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Research indicates that it may exert effects through:
- Receptor Binding : Affinity for sigma receptors has been noted, which play a role in various cellular processes.
- Enzyme Inhibition : Potential inhibition of enzymes involved in pain and inflammation pathways.
Antimicrobial Activity
A study investigated the antimicrobial properties of N-(3-bromophenyl) chloroacetamides, which share structural similarities with our compound. The results indicated that compounds with bromine substituents on the phenyl ring exhibited increased lipophilicity and enhanced permeability through cell membranes, leading to improved antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies
- Biodistribution Studies : A series of biodistribution studies using radiolabeled derivatives demonstrated that compounds similar to N-[(3-bromophenyl)-4-morpholinylmethyl]- can be utilized for imaging purposes in cancer research. For instance, a related radiotracer showed high affinity for sigma receptors in tumor xenografts .
- Anticancer Applications : In vivo studies revealed that blocking sigma(1) receptors while targeting sigma(2) receptors led to improved tumor-to-background ratios in imaging studies, suggesting potential applications in cancer diagnostics .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
